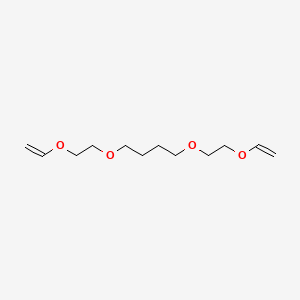
3,6,11,14-Tetraoxahexadeca-1,15-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,11,14-Tetraoxahexadeca-1,15-diene is a chemical compound with the molecular formula C10H18O4 It is known for its unique structure, which includes multiple ether linkages and conjugated diene systems
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,11,14-Tetraoxahexadeca-1,15-diene typically involves the reaction of ethylene glycol derivatives with vinyl ethers under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ether linkages. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions
3,6,11,14-Tetraoxahexadeca-1,15-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the diene system into saturated hydrocarbons.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium alkoxides (NaOR) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Ether derivatives with different alkyl groups.
科学研究应用
3,6,11,14-Tetraoxahexadeca-1,15-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 3,6,11,14-Tetraoxahexadeca-1,15-diene involves its interaction with various molecular targets. The conjugated diene system allows it to participate in electrophilic addition reactions, while the ether linkages provide sites for nucleophilic attack. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
相似化合物的比较
Similar Compounds
- 3,6,9,12-Tetraoxatetradeca-1,13-diene
- 1,3-Butadiene
- Isoprene
Uniqueness
3,6,11,14-Tetraoxahexadeca-1,15-diene is unique due to its extended ether linkages and conjugated diene system, which provide distinct reactivity and potential applications compared to other similar compounds. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
114166-56-2 |
|---|---|
分子式 |
C12H22O4 |
分子量 |
230.30 g/mol |
IUPAC 名称 |
1,4-bis(2-ethenoxyethoxy)butane |
InChI |
InChI=1S/C12H22O4/c1-3-13-9-11-15-7-5-6-8-16-12-10-14-4-2/h3-4H,1-2,5-12H2 |
InChI 键 |
ZRMXAFHOQIXYGS-UHFFFAOYSA-N |
规范 SMILES |
C=COCCOCCCCOCCOC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




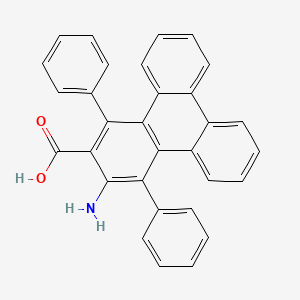
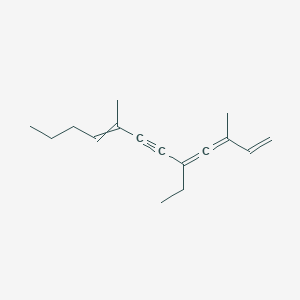
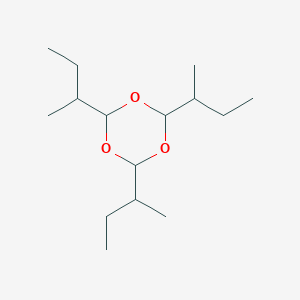
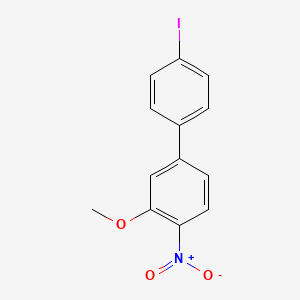
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
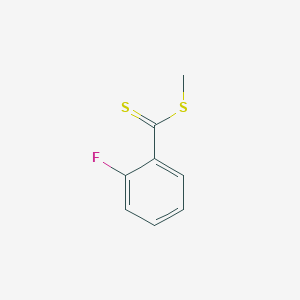
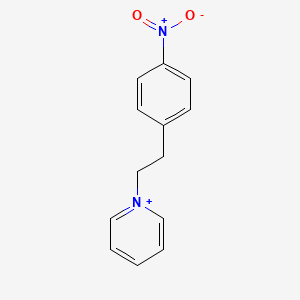

![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)


![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
